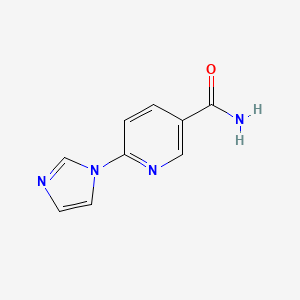

6-(1H-Imidazol-1-yl)nicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-imidazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-9(14)7-1-2-8(12-5-7)13-4-3-11-6-13/h1-6H,(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKWUBZTWRYMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(1H-Imidazol-1-yl)nicotinamide

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 6-(1H-Imidazol-1-yl)nicotinamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The core of this synthesis is the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a discussion of the underlying chemical principles, the rationale for procedural choices, and methods for purification and characterization.

Introduction: The Significance of Imidazole-Substituted Nicotinamides

Nicotinamide, a form of vitamin B3, is a fundamental building block in biological systems, forming the core of the coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] Its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties.[3][4] The incorporation of an imidazole moiety onto the nicotinamide scaffold introduces a versatile functional group known for its ability to participate in hydrogen bonding and coordinate with metal ions, making it a privileged structure in drug design.[5][6] this compound, in particular, represents a class of compounds with potential applications as modulators of various enzymatic targets.

The synthesis of such heteroaryl-heteroaryl linkages often presents challenges. Traditional methods like nucleophilic aromatic substitution are typically limited to activated aryl systems. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, offering a highly versatile and efficient method for the formation of C(aryl)-N bonds.[7][8]

The Synthetic Pathway: A Strategic Approach

The most logical and efficient pathway for the synthesis of this compound involves the coupling of two key building blocks: 6-chloronicotinamide and imidazole. This transformation is best achieved through a Buchwald-Hartwig amination reaction.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key C-N bond disconnection between the pyridine ring and the imidazole nitrogen. This leads back to the readily available starting materials, 6-chloronicotinamide and imidazole.

Caption: Retrosynthetic analysis of this compound.

The Buchwald-Hartwig Amination: Mechanism and Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[9]

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

The choice of catalyst, ligand, base, and solvent is crucial for the success of this reaction and must be carefully optimized.

-

Palladium Precatalyst: Modern palladium precatalysts, such as those from the Buchwald group (e.g., XPhos Pd G3), are often preferred over traditional sources like Pd(OAc)₂ because they efficiently generate the active Pd(0) species.[10]

-

Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For the coupling of heteroaromatic amines like imidazole, bulky, electron-rich phosphine ligands such as XPhos or BrettPhos are often effective.[10][11]

-

Base: A strong, non-nucleophilic base is required to deprotonate the imidazole, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, though for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[10][12]

-

Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and maintain a suitable reaction temperature are necessary. Toluene and 1,4-dioxane are frequently used.[10][11]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established Buchwald-Hartwig amination conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Chloronicotinamide | ≥97% | Commercially Available |

| Imidazole | ≥99% | Commercially Available |

| XPhos Pd G3 | Commercially Available | |

| Sodium tert-butoxide | ≥97% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated aq. NH₄Cl | Prepared in-house | |

| Anhydrous MgSO₄ | Commercially Available |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinamide (1.0 mmol, 1.0 equiv), imidazole (1.2 mmol, 1.2 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Flash Column Chromatography: Purify the crude product on a silica gel column using a gradient of ethyl acetate in hexanes.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[5]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine and imidazole rings (δ 7.0-9.0 ppm). Amide protons (broad singlet, δ ~7.5-8.5 ppm). |

| ¹³C NMR | Aromatic carbons of the pyridine and imidazole rings (δ 110-160 ppm). Carbonyl carbon of the amide (δ ~165-170 ppm). |

| Mass Spec (ESI+) | [M+H]⁺ at m/z = 189.07 |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈N₄O |

| Molecular Weight | 188.19 g/mol |

| Appearance | Off-white to pale yellow solid |

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the reaction conditions. The following table provides guidance on optimizing the reaction and troubleshooting common issues.

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst. Ensure strictly inert conditions. |

| Inappropriate ligand | Screen other bulky phosphine ligands like BrettPhos or RuPhos.[10] | |

| Insufficiently strong base | If using a weaker base like K₃PO₄, increase the reaction temperature.[12] | |

| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst decomposition | Lower the reaction temperature or catalyst loading. |

| Poor Yield | Incomplete reaction | Increase reaction time or temperature. |

| Product degradation | Use a milder base or lower the reaction temperature. | |

| Difficult purification | Optimize the recrystallization solvent system or the mobile phase for chromatography. |

Conclusion

The synthesis of this compound can be reliably achieved through a palladium-catalyzed Buchwald-Hartwig amination. This technical guide provides a comprehensive framework for this synthesis, from the underlying principles to a detailed experimental protocol and characterization methods. The versatility of the Buchwald-Hartwig reaction allows for the potential synthesis of a wide array of analogues by varying the starting materials. Careful optimization of the reaction conditions is key to achieving high yields and purity. This guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the efficient synthesis of this and related compounds for further investigation.

References

-

Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

-

Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024, January 2). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Optimization of reaction parameters for Buchwald-Hartwig amination... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

palladium-catalyzed suzuki-miyaura cross-coupling: Topics. (n.d.). Science.gov. Retrieved January 19, 2026, from [Link]

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). Molbank. Retrieved January 19, 2026, from [Link]

-

Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Facile-One-Pot-Synthesis-of-Nicotinamide-Analogs-Biological-and-Computational-Evaluation.pdf. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

6-(1H-Imidazol-1-yl)nicotinic acid. (n.d.). Lead Sciences. Retrieved January 19, 2026, from [Link]

-

Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. (2012, February 9). PubMed. Retrieved January 19, 2026, from [Link]

- Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.

-

Novel synthesis of nicotinamide derivatives of cytotoxic properties. (2006, July 1). PubMed. Retrieved January 19, 2026, from [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023, July 6). MDPI. Retrieved January 19, 2026, from [Link]

-

A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 19, 2026, from [Link]

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). MDPI. Retrieved January 19, 2026, from [Link]

-

Journal of Medicinal Chemistry Vol. 66 No. 24. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

- 6-(5-hydroxy-1h-pyrazol-1-yl)nicotinamide derivatives and their use as phd inhibitors. (n.d.). Google Patents.

- Process for the preparation of nicotinamide riboside chloride derivatives. (n.d.). Google Patents.

-

Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. (2021, August 21). PubMed. Retrieved January 19, 2026, from [Link]

- Imidazole derivatives. (n.d.). Google Patents.

-

6-(1H-Imidazol-1-yl)nicotinic acid. (n.d.). Oakwood Chemical. Retrieved January 19, 2026, from [Link]

-

Nicotinamide Riboside-The Current State of Research and Therapeutic Uses. (2020, May 31). PubMed. Retrieved January 19, 2026, from [Link]

-

Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. Retrieved January 19, 2026, from [Link]

-

Synthesis of a New Series of 1H-imidazol-1-yl Substituted 8-phenylxanthines as Adenosine Receptor Ligands. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 4). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Preparation method of nicotinamide. (n.d.). Google Patents.

-

Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Imidazole Alkaloids. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajrconline.org [ajrconline.org]

- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 6-(1H-Imidazol-1-yl)nicotinic acid [oakwoodchemical.com]

- 8. ZA968485B - Process for preparing nicotinamide - Google Patents [patents.google.com]

- 9. This compound | 1097795-44-2 [m.chemicalbook.com]

- 10. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]

- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-(1H-imidazol-1-yl)nicotinic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 6-(1H-Imidazol-1-yl)nicotinamide: Properties, Synthesis, and Scientific Context

This guide provides a comprehensive technical overview of 6-(1H-Imidazol-1-yl)nicotinamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to its relatively novel status, this document synthesizes predictive data based on its constituent moieties—nicotinamide and imidazole—with established principles of organic chemistry and pharmacology. The insights herein are intended to equip scientists with the foundational knowledge required for its synthesis, characterization, and exploration of its therapeutic potential.

Introduction: A Molecule of Converging Bioactivities

This compound integrates two key pharmacophores: the nicotinamide nucleus, a form of vitamin B3 crucial in cellular metabolism and signaling, and the imidazole ring, a cornerstone of numerous biologically active molecules.[1][2][3] Nicotinamide itself is a precursor to the coenzyme NAD+, playing roles in processes regulated by enzymes like sirtuins and PARPs.[4][5] The imidazole moiety is present in a wide array of pharmaceuticals, valued for its ability to engage in various biological interactions and improve the pharmacokinetic properties of drug candidates.[1][2][3] The strategic combination of these two rings at the 6-position of the pyridine core suggests a potential for novel pharmacological activities, possibly in oncology, infectious diseases, or metabolic disorders.[1][6][7][8]

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted. These estimations are critical for designing experimental protocols, including reaction conditions, purification strategies, and formulation development.

Chemical Identity

| Property | Value | Source |

| Molecular Formula | C₉H₈N₄O | Calculated |

| Molecular Weight | 188.19 g/mol | Calculated |

| IUPAC Name | 6-(1H-imidazol-1-yl)pyridine-3-carboxamide | Standard Nomenclature |

| Related CAS Numbers | 923156-23-4 (for the nitrile analog)[9], 216955-75-8 (for the carboxylic acid analog)[10][11][12] | Chemical Databases |

Predicted Physicochemical Properties

The properties of the parent nicotinamide and related substituted pyridines provide a strong basis for these predictions.[4][13][14][15][16]

| Property | Predicted Value | Rationale and Insights |

| Melting Point (°C) | 140 - 160 | Higher than nicotinamide (128-131°C)[15] due to increased molecular weight and potential for stronger intermolecular π-π stacking interactions from the additional imidazole ring. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol). Moderately soluble in water. | The amide and imidazole groups contribute to polarity and hydrogen bonding capacity, enhancing solubility in protic solvents.[15][17] However, the overall aromatic character may limit high aqueous solubility. |

| logP | 0.5 - 1.5 | The addition of the imidazole ring is expected to increase lipophilicity compared to nicotinamide (logP ≈ -0.4)[4][13]. This value suggests good potential for cell membrane permeability. |

| pKa | ~3.5 (pyridinium ion), ~7.0 (imidazolium ion) | The pyridine nitrogen will have a pKa similar to nicotinamide (~3.6)[13]. The imidazole ring introduces a second basic center. These values are critical for designing purification (e.g., acid-base extraction) and formulation strategies. |

Proposed Synthesis and Purification Workflow

The synthesis of this compound can be approached through established cross-coupling methodologies. A plausible and efficient route involves the nucleophilic aromatic substitution of a halogenated nicotinamide precursor with imidazole.

Synthetic Pathway

A robust method for forming the C-N bond between the pyridine and imidazole rings is the Buchwald-Hartwig amination or a similar copper-catalyzed Ullmann condensation.

Caption: Proposed Ullmann-type coupling reaction for synthesis.

Detailed Experimental Protocol

Objective: To synthesize this compound from 6-chloronicotinamide and imidazole.

Materials:

-

6-Chloronicotinamide (1.0 equiv)

-

Imidazole (1.2 equiv)

-

Copper(I) Iodide (CuI, 0.1 equiv)

-

L-proline (0.2 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinamide, imidazole, CuI, L-proline, and K₂CO₃.

-

Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon). The causality for using a polar aprotic solvent like DMSO is its ability to dissolve the reactants and salts while facilitating the high temperatures needed for the coupling reaction.

-

Reaction Execution: Heat the reaction mixture to 120°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and stir. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous suspension with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). The choice of solvent is dictated by the product's polarity.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane to isolate the pure product.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is paramount. The following spectroscopic signatures are predicted.

| Technique | Expected Features |

| ¹H NMR | Pyridine Protons: Three distinct signals in the aromatic region (~7.5-9.0 ppm), likely showing doublet and doublet of doublets splitting patterns. Imidazole Protons: Three signals, with the C2-H proton being the most downfield (~8.0 ppm) and two others at slightly higher field. Amide Protons: Two broad singlets for the -NH₂ group, which may exchange with D₂O. |

| ¹³C NMR | Aromatic Carbons: Nine distinct signals in the aromatic region (~110-160 ppm). Carbonyl Carbon: A characteristic signal for the amide carbonyl around 165-170 ppm. |

| IR (Infrared) | N-H Stretch: Two bands around 3100-3400 cm⁻¹ for the amide N-H bonds.[17][18][19][20] C=O Stretch: A strong absorption band around 1680 cm⁻¹ for the amide carbonyl.[18] C=N and C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyridine and imidazole rings. |

| Mass Spec (MS) | [M+H]⁺: An exact mass peak corresponding to the protonated molecule (C₉H₉N₄O⁺) at m/z 189.0771. |

Potential Applications and Biological Context

The fusion of nicotinamide and imidazole moieties suggests several promising avenues for research and drug development.

Signaling Pathway Context

Many imidazole-containing compounds are known to be kinase inhibitors. A hypothetical mechanism could involve the inhibition of a critical signaling pathway in cancer cells, such as the PI3K/AKT pathway.

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Research Areas

-

Oncology: The nicotinamide scaffold is found in PARP inhibitors. This compound could be investigated for similar activity or as a kinase inhibitor.[1]

-

Antifungal/Antimicrobial Agents: Both nicotinamide derivatives and imidazole compounds have demonstrated antimicrobial properties.[7][8] This molecule warrants screening against various pathogenic fungi and bacteria.

-

Neuroprotection: As a NAD+ modulating agent, it could have applications in neurodegenerative disease models.[4]

Stability, Storage, and Safety

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, the amide bond could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

-

Storage: It is recommended to store the solid material in a cool, dry, and dark place, sealed tightly to prevent moisture absorption. For long-term storage, refrigeration (2-8°C) is advisable.[10][21]

-

Safety: As a novel chemical entity, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. A full toxicological profile has not been established.

Conclusion

This compound represents a molecule of significant scientific interest, bridging the well-established biological roles of nicotinamide and imidazole. This guide provides a predictive yet scientifically grounded framework for its synthesis, characterization, and potential applications. The methodologies and data presented herein are designed to serve as a robust starting point for researchers aiming to unlock the therapeutic potential of this and related heterocyclic compounds.

References

A consolidated list of all sources cited in this document, with verifiable links.

-

ResearchGate. (n.d.). Electronic spectra of mixed ligand complexes of nicotinamide and 2,2. Retrieved from [Link]

-

PubMed. (2020). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Retrieved from [Link]

-

ChemWhat. (n.d.). 6-(1H-IMIDAZOL-1-YL)NICOTINONITRILE CAS#: 923156-23-4. Retrieved from [Link]

-

Lead Sciences. (n.d.). 6-(1H-Imidazol-1-yl)nicotinic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 6-(1H-imidazol-1-yl)nicotinic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 6-(1H-Imidazol-1-yl)nicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 6. IR spectra of nicotinamide solutions with the concentration.... Retrieved from [Link]

-

PubMed Central. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine | Request PDF. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Nicotinamide (FDB012485). Retrieved from [Link]

-

Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Retrieved from [Link]

-

Food & Nutrition Research. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Retrieved from [Link]

-

Elabscience. (n.d.). Nicotinamide Solution (1 M) (PB180602). Retrieved from [Link]

Sources

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nicotinamide Solution (1 M) - Elabscience® [elabscience.com]

- 6. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall | MDPI [mdpi.com]

- 9. chemwhat.com [chemwhat.com]

- 10. 6-(1H-Imidazol-1-yl)nicotinic acid - Lead Sciences [lead-sciences.com]

- 11. 6-(1H-imidazol-1-yl)nicotinic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. 6-(1H-Imidazol-1-yl)nicotinic acid [oakwoodchemical.com]

- 13. Showing Compound Nicotinamide (FDB012485) - FooDB [foodb.ca]

- 14. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]

- 15. Nicotinamide | 98-92-0 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-(1H-Imidazol-1-yl)nicotinamide as a PARP1 Inhibitor

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel compound 6-(1H-Imidazol-1-yl)nicotinamide. Given its structural architecture, which features a nicotinamide core, we postulate its primary biological activity to be the inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR). This document will delineate the molecular rationale for this hypothesis, detail the established mechanism of PARP1 inhibition, and present a rigorous, multi-tiered experimental strategy to validate and characterize the compound's activity for researchers, scientists, and drug development professionals.

Introduction and Molecular Rationale

This compound is a synthetic compound featuring a nicotinamide scaffold, which is the amide form of vitamin B3. Nicotinamide is a well-documented inhibitor of the PARP family of enzymes.[1][2] PARP1 is a key player in cellular processes involving DNA repair, genomic stability, and programmed cell death.[3] The catalytic activity of PARP1 is dependent on its substrate, nicotinamide adenine dinucleotide (NAD+).[4]

The core structure of this compound mimics the nicotinamide moiety of NAD+. This structural homology is the foundation of our hypothesis: the compound acts as a competitive inhibitor at the NAD+ binding site within the catalytic domain of PARP1. The nicotinamide ring of an inhibitor is known to sit in the deepest part of this active site pocket, forming crucial interactions with key amino acid residues.[5][6] The addition of the 1H-imidazol-1-yl group at the 6th position of the pyridine ring likely modulates the compound's binding affinity, selectivity, and pharmacokinetic properties compared to the parent nicotinamide molecule.

The Postulated Mechanism of Action: Competitive Inhibition of PARP1

The Role of PARP1 in DNA Single-Strand Break Repair

PARP1 acts as a primary sensor for DNA single-strand breaks (SSBs), a common form of DNA damage. Upon detection of a break, PARP1 binds to the damaged DNA, leading to a conformational change that activates its catalytic domain.[3] The activated enzyme utilizes NAD+ as a substrate to synthesize and transfer long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other acceptor proteins, such as histones.[4] This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

Inhibition at the NAD+ Binding Site

We hypothesize that this compound functions by directly competing with endogenous NAD+ for the nicotinamide-binding pocket of PARP1's catalytic domain. By occupying this site, the compound prevents the cleavage of NAD+ and subsequent PAR chain formation.[5] This inhibition has two major consequences:

-

Catalytic Inhibition : The primary effect is the blockade of PAR synthesis. Without the PAR scaffold, the recruitment of downstream DNA repair factors is impaired, leading to the persistence of SSBs.

-

PARP Trapping : A crucial aspect of the mechanism for many potent PARP inhibitors is the "trapping" of the PARP1 enzyme on the DNA. When an inhibitor is bound, the PARP1-DNA complex is stabilized, creating a physical obstruction that can stall and collapse replication forks, converting SSBs into more cytotoxic double-strand breaks (DSBs).[7][8] The efficacy of a PARP inhibitor often correlates with its ability to trap PARP1 on DNA.[9]

The overall signaling pathway is depicted below.

Caption: Hypothesized signaling pathway of PARP1 inhibition.

Experimental Validation Strategy

A multi-faceted approach is required to rigorously validate the hypothesized mechanism of action. This involves progressing from direct biochemical assays to more complex cell-based models.

Phase 1: Biochemical Characterization

The initial step is to confirm direct enzymatic inhibition and determine the potency of this compound against purified PARP1 enzyme.

This assay quantifies the PARylation of histone proteins, providing a direct measure of PARP1 catalytic activity.

-

Principle: Histone proteins are coated on a 96-well plate. Purified PARP1 enzyme is added along with biotinylated-NAD+ and varying concentrations of the test compound. If the compound inhibits PARP1, the incorporation of biotinylated ADP-ribose onto the histones will be reduced. This reduction is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

-

Causality: This experiment directly tests the hypothesis that the compound interferes with the enzymatic function of PARP1. By measuring the reduction in product formation (PAR chains), we can quantify the inhibitory effect. A dose-response curve allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.

Detailed Protocol:

-

Coat a 96-well plate with histone H1 (10 µg/mL) overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Prepare a serial dilution of this compound in assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).

-

In each well, add 50 µL of reaction buffer containing purified recombinant PARP1 enzyme, activated DNA, and the test compound at the desired concentration.

-

Initiate the reaction by adding 25 µL of biotinylated-NAD+.

-

Incubate the plate for 1 hour at room temperature.

-

Wash the plate five times to remove unreacted components.

-

Add streptavidin-HRP conjugate and incubate for 1 hour.

-

Wash the plate five times.

-

Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Compound | PARP1 IC50 (nM) |

| This compound | To be determined |

| Olaparib (Control) | Expected ~1-5 nM |

| Nicotinamide (Control) | Expected in µM-mM range[1] |

Phase 2: Cellular On-Target Engagement

Following biochemical confirmation, it is crucial to verify that the compound engages and inhibits PARP1 within a cellular environment.

This assay visualizes the inhibition of PAR synthesis in cells following DNA damage.

-

Principle: Cells are treated with the test compound and then exposed to a DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂) to induce PARP1 activation. The resulting PAR formation is detected using an anti-PAR antibody and a fluorescently labeled secondary antibody. A reduction in the fluorescent signal in compound-treated cells indicates cellular PARP inhibition.

-

Causality: This experiment bridges the gap between the test tube and a living system. It confirms that the compound is cell-permeable and can inhibit its target in the complex intracellular milieu. Comparing the effect to a known PARP inhibitor validates the on-target mechanism.

Detailed Protocol:

-

Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound for 1 hour.

-

Induce DNA damage by treating the cells with 1 mM H₂O₂ for 10 minutes.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS.

-

Block non-specific binding with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody against PAR (e.g., clone 10H) overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.

-

Quantify the mean fluorescence intensity of the PAR signal per nucleus.

Caption: Experimental workflow for the cellular PARylation assay.

Phase 3: Functional Consequence - Synthetic Lethality

The hallmark of a clinically relevant PARP inhibitor is its ability to induce synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations.[7][10]

-

Principle: In HR-deficient cells (e.g., BRCA1-mutant MDA-MB-436), the DSBs caused by PARP inhibition cannot be efficiently repaired, leading to cell death. In contrast, HR-proficient cells (e.g., BRCA1-reconstituted MDA-MB-436) can repair these DSBs and will be significantly less sensitive to the compound.

-

Causality: This is the critical functional validation of the PARP inhibition mechanism. Observing selective killing of HR-deficient cells provides strong evidence that the compound's cytotoxicity is mediated through the synthetic lethal interaction with a compromised HR pathway, a direct downstream consequence of effective PARP inhibition.

Detailed Protocol:

-

Seed both a BRCA1-deficient cell line (e.g., MDA-MB-436) and its isogenic BRCA1-proficient counterpart in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 5-7 days.

-

Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Plot the percentage of viable cells against the drug concentration for both cell lines.

-

Calculate the IC50 for each cell line and determine the selectivity ratio (IC50 proficient / IC50 deficient).

| Cell Line | BRCA1 Status | IC50 (µM) | Selectivity Ratio |

| MDA-MB-436 | Deficient | To be determined | \multirow{2}{*}{To be calculated} |

| MDA-MB-436 (BRCA1 reconstituted) | Proficient | To be determined |

Conclusion

The structural analogy of this compound to the known PARP inhibitor nicotinamide provides a strong rationale for hypothesizing its mechanism of action as a competitive inhibitor of PARP1. The experimental framework outlined in this guide, progressing from biochemical validation of enzymatic inhibition to cellular confirmation of on-target engagement and functional demonstration of synthetic lethality, provides a comprehensive and self-validating system to rigorously test this hypothesis. The successful execution of these protocols will not only elucidate the compound's precise mechanism but also establish its potential as a targeted therapeutic agent.

References

-

Zou, L. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation, 134(14). Available at: [Link][9]

-

Pascal, J. M. (2018). Inhibitors of PARP: Number crunching and structure gazing. PNAS. Available at: [Link][5]

-

Lord, C. J., & Ashworth, A. (2013). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Annals of the New York Academy of Sciences, 1284, 69-76. Available at: [Link][10]

-

Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. Available at: [Link][7]

-

Stepanov, A. I., et al. (2020). Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. International Journal of Molecular Sciences, 21(23), 9037. Available at: [Link][6]

-

Huang, R., & Zhou, P. K. (2020). PARP inhibition and synthetic lethality in BRCA-deficient cells. Signal Transduction and Targeted Therapy, 5(1), 1-3. Available at: [Link][8]

-

Langelier, M. F., et al. (2018). NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. Nature Communications, 9(1), 844. Available at: [Link][11]

-

Amé, J. C., Spenlehauer, C., & de Murcia, G. (2004). The PARP superfamily. BioEssays, 26(8), 882-893. Available at: [Link][12]

-

Salech, F., et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience, 12, 253. Available at: [Link][1][2]

-

Gibson, B. A., & Kraus, W. L. (2012). New insights into the molecular and cellular functions of poly (ADP-ribose) and PARPs. Nature Reviews Molecular Cell Biology, 13(7), 411-424. Available at: [Link][3]

-

Thilagavathi, R., et al. (2022). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Pharmaceuticals, 15(11), 1369. Available at: [Link][4]

Sources

- 1. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]

- 10. tandfonline.com [tandfonline.com]

- 11. NAD + analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. | Read by QxMD [read.qxmd.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 6-(1H-Imidazol-1-yl)nicotinamide

Preamble: The Scientific Rationale for 6-(1H-Imidazol-1-yl)nicotinamide

In the landscape of modern drug discovery, the strategic combination of well-understood pharmacophores offers a rational path toward novel therapeutic agents. The compound this compound emerges from this principle, presenting a chimeric structure that marries the NAD+ biomimicry of nicotinamide with the versatile enzymatic-interacting potential of an imidazole moiety.

Nicotinamide, the amide of vitamin B3, is the functional core of the coenzyme Nicotinamide Adenine Dinucleotide (NAD+), a cornerstone of cellular metabolism and redox reactions[1][2]. Crucially, a class of enzymes, including Poly(ADP-ribose) polymerases (PARPs) and sirtuins, use NAD+ as a substrate for post-translational protein modifications vital to DNA repair, cell death, and genomic stability[3][4][5]. Consequently, nicotinamide itself is a known inhibitor of PARPs, acting as a competitive mimic of the NAD+ substrate[6][7]. This has made the nicotinamide scaffold a fertile ground for developing potent enzyme inhibitors for oncology and other therapeutic areas[8][9].

This guide provides a comprehensive framework for the preclinical, in vitro characterization of this compound. We will proceed from the foundational biochemical validation of its hypothesized targets to the elucidation of its cellular mechanism of action and its ultimate phenotypic effects on cancer cells. The protocols herein are designed not merely as instructions, but as self-validating systems to ensure robust and interpretable data for critical decision-making in a drug development program.

Chapter 1: Hypothesized Mechanism of Action and Primary Target Identification

The molecular architecture of this compound suggests two primary, high-probability mechanisms of action rooted in the perturbation of NAD+ metabolism.

-

PARP Inhibition: The nicotinamide head is a structural mimic of the portion of NAD+ cleaved by PARP enzymes during the poly(ADP-ribosyl)ation (PARylation) process. Upon detection of DNA damage, PARP1 binds to DNA breaks and catalyzes the transfer of ADP-ribose units from NAD+ onto itself and other nuclear proteins, creating long polymers (PAR). This process is critical for recruiting DNA repair machinery. Potent inhibitors of PARP trap the enzyme on DNA, leading to replication fork collapse and cell death, a concept known as synthetic lethality, particularly in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations). We hypothesize that this compound acts as a competitive PARP inhibitor.

-

NAMPT Inhibition: The NAD+ salvage pathway, which recycles nicotinamide back into NAD+, is a critical lifeline for cancer cells that have high metabolic and proliferative rates. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT)[10][11][12]. Inhibition of NAMPT leads to a catastrophic depletion of cellular NAD+ pools, triggering an energy crisis and apoptotic cell death[12][13]. Given its nicotinamide core, this compound is a strong candidate for a NAMPT inhibitor.

The following diagram illustrates the central role of these targets in cellular homeostasis and their potential disruption by our test compound.

Caption: Hypothesized mechanisms of this compound.

Chapter 2: Biochemical Evaluation of Direct Enzyme Inhibition

The initial and most critical step is to determine if this compound directly engages with its putative enzymatic targets. This is achieved through cell-free biochemical assays using purified, recombinant enzymes.

Protocol 2.1: PARP1 Enzymatic Inhibition Assay

Rationale: This assay quantifies the catalytic activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins, a substrate for PARP1. An inhibitor will reduce this incorporation.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT.

-

Recombinant Human PARP1 Enzyme.

-

Histone H1 Substrate.

-

Activated DNA (pre-incubated with DNase I).

-

Biotinylated NAD+.

-

Test Compound: this compound, serially diluted in DMSO (e.g., from 10 mM to 1 nM). Olaparib should be used as a positive control inhibitor.

-

-

Assay Procedure:

-

Add 5 µL of assay buffer to all wells of a 96-well high-binding plate.

-

Add 5 µL of Histone H1 substrate to coat the plate. Incubate for 1 hour at 37°C. Wash wells 3x with wash buffer (PBS + 0.05% Tween-20).

-

Prepare the reaction mix: PARP1 enzyme, activated DNA, and assay buffer.

-

Add 1 µL of serially diluted test compound or control (DMSO for 0% inhibition, Olaparib for 100% inhibition) to respective wells.

-

Add 20 µL of the PARP1 reaction mix to each well.

-

Initiate the reaction by adding 10 µL of Biotinylated NAD+.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and wash the plate 3x.

-

Add 50 µL of Streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash 3x, then add 50 µL of TMB substrate.

-

Quench the reaction with 25 µL of 2M H₂SO₄.

-

Read absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate percent inhibition relative to DMSO and Olaparib controls.

-

Plot percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2.2: NAMPT Enzymatic Inhibition Assay

Rationale: This assay measures the production of nicotinamide mononucleotide (NMN) from nicotinamide and phosphoribosyl pyrophosphate (PRPP). The reaction consumes ATP, which can be quantified using a luciferase-based system (e.g., Kinase-Glo®). A decrease in ATP consumption indicates NAMPT inhibition.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES pH 7.5, 20 mM MgCl₂, 0.01% Triton X-100.

-

Recombinant Human NAMPT Enzyme.

-

Substrates: Nicotinamide, PRPP, ATP.

-

Test Compound: this compound, serially diluted. FK866 should be used as a positive control inhibitor.

-

-

Assay Procedure:

-

In a 384-well plate, add 1 µL of serially diluted test compound or controls.

-

Add 10 µL of NAMPT enzyme in assay buffer. Incubate for 15 minutes at room temperature.

-

Prepare substrate mix containing nicotinamide, PRPP, and ATP.

-

Initiate the reaction by adding 10 µL of the substrate mix.

-

Incubate for 60 minutes at 37°C.

-

Equilibrate plate to room temperature.

-

Add 20 µL of Kinase-Glo® reagent to measure remaining ATP.

-

Incubate for 10 minutes in the dark.

-

Measure luminescence.

-

-

Data Analysis:

-

A higher luminescence signal corresponds to greater NAMPT inhibition (less ATP consumed).

-

Calculate percent inhibition and determine the IC50 value as described for the PARP1 assay.

-

| Parameter | Description | Target Value |

| PARP1 IC50 | Concentration for 50% inhibition of PARP1 activity. | < 1 µM |

| NAMPT IC50 | Concentration for 50% inhibition of NAMPT activity. | < 1 µM |

Chapter 3: Cellular Target Engagement and Phenotypic Impact

Positive results from biochemical assays must be validated in a cellular context to confirm target engagement and assess the compound's effect on cell fate.

Protocol 3.1: Cellular PARP Inhibition (PARylation Assay)

Rationale: To confirm that the compound inhibits PARP activity inside cells, we will measure the levels of PAR polymers following induced DNA damage.

Methodology:

-

Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or BRCA-deficient MDA-MB-436) in a 6-well plate.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound or Olaparib for 2 hours.

-

Induce DNA damage by adding 10 mM H₂O₂ for 10 minutes.

-

-

Lysis and Western Blot:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Perform SDS-PAGE, transferring proteins to a PVDF membrane.

-

Probe with a primary antibody against PAR polymers.

-

Use an anti-β-actin antibody as a loading control.

-

Detect with a chemiluminescent substrate.

-

-

Analysis: A dose-dependent decrease in the PAR signal in H₂O₂-treated cells indicates cellular PARP inhibition.

Protocol 3.2: Cellular Viability and Cytotoxicity

Rationale: This assay determines the compound's overall effect on cell proliferation and health. We will use a panel of cell lines to identify potential sensitivities.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate. Recommended panel:

-

BRCA1-mutant (e.g., MDA-MB-436)

-

BRCA2-mutant (e.g., Capan-1)

-

BRCA-proficient (e.g., MCF-7)

-

A non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

-

-

Dosing: After 24 hours, treat cells with a 10-point serial dilution of the test compound (e.g., 100 µM to 5 nM).

-

Incubation: Incubate for 72 hours.

-

Viability Measurement:

-

Use a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and viability.

-

Add the reagent, incubate, and measure luminescence.

-

-

Data Analysis: Calculate IC50 values for each cell line. Higher potency in BRCA-mutant lines would strongly support a PARP-inhibition mechanism.

| Cell Line | Genotype | Expected Sensitivity | This compound IC50 (µM) |

| MDA-MB-436 | BRCA1 mutant | High (if PARP inhibitor) | [Experimental Data] |

| Capan-1 | BRCA2 mutant | High (if PARP inhibitor) | [Experimental Data] |

| MCF-7 | BRCA proficient | Low | [Experimental Data] |

| A549 | High NAMPT dep. | High (if NAMPT inhibitor) | [Experimental Data] |

| MCF-10A | Non-cancerous | Very Low (High IC50) | [Experimental Data] |

Protocol 3.3: Cell Cycle and Apoptosis Analysis

Rationale: To understand how the compound induces cell death, we will analyze its effects on cell cycle progression and apoptotic markers. PARP inhibition is often associated with G2/M arrest[3].

Methodology:

-

Treatment: Treat cells (e.g., MDA-MB-436) with the compound at 1x and 5x its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining for Cell Cycle:

-

Fix cells in 70% ethanol.

-

Stain with a solution containing Propidium Iodide (PI) and RNase A.

-

-

Staining for Apoptosis:

-

Stain non-fixed cells with Annexin V-FITC and PI.

-

-

Flow Cytometry: Analyze 10,000 events per sample using a flow cytometer.

-

Analysis:

-

For cell cycle, quantify the percentage of cells in G1, S, and G2/M phases.

-

For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Caption: Tiered workflow for in vitro compound characterization.

Conclusion and Forward Outlook

This technical guide outlines a rigorous, hypothesis-driven strategy for the initial in vitro characterization of this compound. By systematically progressing from direct biochemical inhibition to cellular mechanism and phenotypic outcomes, this workflow is designed to build a comprehensive data package.

Successful execution of these studies will unequivocally determine if this compound is a potent inhibitor of PARP, NAMPT, or both. The cell panel viability data will provide crucial insights into its potential as a selective anti-cancer agent, particularly if synthetic lethality is observed in DNA-repair deficient backgrounds. The confluence of these results will form the foundation for subsequent lead optimization, pharmacokinetic profiling, and eventual in vivo efficacy studies.

References

-

Saldeen, J. et al. (2003). Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis. Journal of Cellular Physiology. Available at: [Link]

-

McKerrecher, D. et al. (2012). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. Journal of Medicinal Chemistry. Available at: [Link]

-

Li, Y. et al. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances. Available at: [Link]

-

Wang, Y. et al. (2024). Study on Influencing Factors of Nicotinamide Transdermal Absorption In Vitro and the Establishment of an Evaluation Method. MDPI. Available at: [Link]

-

Robert-Gero, M. et al. (2006). In Vitro Antileishmanial Activity of Nicotinamide. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Wang, W. et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. Available at: [Link]

-

Lin, H. et al. (2022). Nicotinamide improves in vitro lens regeneration in a mouse capsular bag model. Aging. Available at: [Link]

-

ResearchGate. (n.d.). PARP inhibition by nicotinamide. ResearchGate. Available at: [Link]

-

Prasad, A. et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology. Available at: [Link]

-

Prasad, A. et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. PubMed. Available at: [Link]

-

Abdel-Maksoud, M. S. et al. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. Available at: [Link]

-

Behrens, M. I. et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience. Available at: [Link]

-

Son, B. et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Available at: [Link]

-

Neel, F. O. et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry. Available at: [Link]

-

Scatozza, F. et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

-

Behrens, M. I. et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]

-

Behrens, M. I. et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]

-

Rennie, G. et al. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International Journal of Tryptophan Research. Available at: [Link]

-

Fivenson, D. P. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Cutis. Available at: [Link]

-

PubChem. (n.d.). Nicotinamide. National Center for Biotechnology Information. Available at: [Link]

-

Rasgania, J. et al. (2023). Facile-One-Pot-Synthesis-of-Nicotinamide-Analogs-Biological-and-Computational-Evaluation. ResearchGate. Available at: [Link]

-

Giner, M. P. et al. (2021). Drug Discovery Targeting Nicotinamide Phosphoribosyltransferase (NAMPT): Updated Progress and Perspectives. ResearchGate. Available at: [Link]

-

Calbreath, D. F., & Joshi, J. G. (1971). Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. The Journal of Biological Chemistry. Available at: [Link]

-

Otte, N. et al. (2005). Nicotinamide - biologic actions of an emerging cosmetic ingredient. International Journal of Cosmetic Science. Available at: [Link]

-

O'Brien, T. et al. (2013). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Neoplasia. Available at: [Link]

-

Misner, D. L. et al. (2015). Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase. Toxicological Sciences. Available at: [Link]

-

Calbreath, D. F., & Joshi, J. G. (1971). Inhibition of nicotinamidase by nicotinamide adenine dinucleotide. The Journal of Biological Chemistry. Available at: [Link]

Sources

- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinamide - biologic actions of an emerging cosmetic ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]

- 5. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

discovery of novel nicotinamide derivatives

An In-Depth Technical Guide to the Discovery of Novel Nicotinamide Derivatives

Foreword

In the landscape of modern drug discovery, few scaffolds offer the versatility and therapeutic breadth of nicotinamide. As a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), it sits at the nexus of cellular metabolism, DNA repair, and signaling.[1] This central role makes the enzymes that synthesize and consume NAD+ compelling targets for therapeutic intervention across oncology, neurodegeneration, and metabolic diseases.[2][3] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols. It aims to provide a strategic overview of a modern discovery campaign, grounded in the causality behind experimental choices and the principles of robust, self-validating workflows. We will journey through the entire discovery cascade, from target validation to the cusp of preclinical development, elucidating the field-proven insights necessary to navigate this promising chemical space.

Part 1: Foundational Biology & Target Identification

The decision to pursue any chemical scaffold begins with a deep understanding of its biological context. Nicotinamide's significance is intrinsically linked to the synthesis and consumption of NAD+, a critical cofactor for cellular energy and signaling.[2] Cellular NAD+ pools are maintained through a balance of three major biosynthetic pathways.[4][5]

-

The de novo Pathway: Synthesizes NAD+ from the amino acid tryptophan.[6]

-

The Preiss-Handler Pathway: Converts dietary nicotinic acid into NAD+.[5]

-

The Salvage Pathway: Recycles nicotinamide, the breakdown product of NAD+-consuming enzymes, back into NAD+. This pathway is essential in humans and is often upregulated in stressed or diseased cells.[4][7]

The enzymes within these pathways, and those that consume NAD+, represent the primary target classes for the development of novel nicotinamide derivatives.

Caption: Major NAD+ biosynthetic pathways and key consuming enzymes.

Key Target Classes:

-

NAD+ Biosynthesis Enzymes: Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway.[8] Its inhibition depletes NAD+ levels, proving particularly toxic to cancer cells which have high energy demands and are more reliant on this pathway.[9][10]

-

NAD+ Consuming Enzymes:

-

Poly(ADP-ribose) Polymerases (PARPs): Crucial for DNA repair, PARPs consume large amounts of NAD+ upon detecting DNA damage.[2] PARP inhibitors are established cancer therapeutics.[11] A synergistic effect has been observed when combining PARP and NAMPT inhibitors, as NAMPT inhibition reduces the NAD+ substrate required for PARP activity.[12][13][14]

-

Sirtuins: A class of deacetylases that regulate metabolism, stress responses, and aging.[6]

-

-

Other Targets: The versatile nicotinamide scaffold has been successfully adapted to inhibit other enzymes not directly involved in NAD+ metabolism, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[15][16][17]

Part 2: The Discovery Cascade: From Hit to Lead

The process of discovering a novel derivative follows a structured, iterative workflow. The causality is critical: each step is designed to answer specific questions and refine the chemical matter toward a viable drug candidate.

Caption: A generalized workflow for nicotinamide derivative discovery.

2.1. Lead Discovery: High-Throughput Screening (HTS)

The goal of HTS is to rapidly interrogate large compound libraries to find "hits"—molecules that modulate the activity of the target enzyme. The design of the HTS assay is paramount for success, as it must be robust, reproducible, and sensitive enough to detect subtle activity.[18]

Protocol: Fluorometric HTS for NAMPT Inhibitors

This protocol is adapted from established methods and is designed to be a self-validating system for identifying inhibitors of NAMPT.[8]

Principle: The assay measures the fluorescent derivative of nicotinamide mononucleotide (NMN), the product of the NAMPT reaction. A decrease in fluorescence relative to controls indicates inhibition of NAMPT.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

-

Enzyme Solution: Recombinant human NAMPT diluted in Assay Buffer to a final concentration of 5 nM.

-

Substrate Mix: 100 µM Nicotinamide (Nam) and 500 µM Phosphoribosyl Pyrophosphate (PRPP) in Assay Buffer.

-

ATP Solution: 2 mM ATP in Assay Buffer.

-

Test Compounds: Library compounds dissolved in DMSO, typically at 10 mM stock concentration.

-

Developing Reagent: 1 M KOH.

-

Stop/Fluorescence Generation Reagent: 20% Acetophenone in ethanol.

-

-

Assay Procedure (384-well plate format):

-

Dispense 25 nL of test compound or DMSO (control) into wells.

-

Add 5 µL of Enzyme Solution to all wells. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

-

Initiate the reaction by adding 5 µL of Substrate Mix and 2.5 µL of ATP Solution.

-

Incubate for 60 minutes at 37°C.

-

Add 5 µL of Developing Reagent to convert the unreacted PRPP. Incubate for 10 minutes at 37°C.

-

Add 10 µL of Stop/Fluorescence Generation Reagent. This reacts with the NMN product to create a fluorescent derivative.

-

Incubate for 10 minutes at 37°C in the dark.

-

Read fluorescence (Excitation: 340 nm, Emission: 460 nm).

-

-

Data Analysis & Self-Validation:

-

Positive Control: Wells with no enzyme (expect minimal fluorescence).

-

Negative Control: Wells with DMSO instead of a test compound (expect maximum fluorescence).

-

Calculating % Inhibition: 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

-

Hit Criteria: A compound is typically considered a "hit" if it shows >50% inhibition (or >3 standard deviations from the mean of the negative controls).

-

Z'-factor Calculation: To validate assay robustness, calculate the Z'-factor using positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.

-

2.2. Lead Optimization: Structure-Activity Relationship (SAR) Studies

Once hits are identified and confirmed, the iterative process of lead optimization begins. This involves synthesizing analogs of the hit compound to understand the Structure-Activity Relationship (SAR)—how specific chemical modifications affect potency, selectivity, and pharmacokinetic properties.[19][20] Computational modeling is an indispensable tool in this phase, guiding the synthesis of more effective compounds.[16][21]

Example: SAR of Nicotinamide-Based VEGFR-2 Inhibitors

Studies have shown that nicotinamide derivatives can be potent VEGFR-2 inhibitors.[16][22] The core scaffold typically features key pharmacophoric elements that interact with the kinase's active site.

Caption: Illustrative SAR logic for a generic nicotinamide derivative.

Quantitative Data Summary: Potency of Novel Derivatives

The output of SAR studies is quantitative data, typically IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%).

| Compound ID | Target | Modification | IC₅₀ (µM) | Reference |

| AH2-15c | ALKBH2 | Carboxyl group addition | 0.031 | [23] |

| Compound 6b | HDAC3 | Non-hydroxamate ZBG | 0.694 | [15] |

| Compound 10 | VEGFR-2 | Hydrazone linker | 0.051 | [16] |

| Compound 15 | NAMPT | Cyanoguanidine scaffold | < 0.001 | [9] |

| Compound 16g | Antifungal | Isopropylphenyl group | 0.25 (MIC) | [20] |

Part 3: Synthetic Strategy & Preclinical Considerations

A successful discovery program relies on efficient and scalable chemical synthesis to generate the required analogs for testing.[24]

Protocol: General Synthesis of N-Aryl Nicotinamides

This represents a common and facile one-step coupling reaction used to generate libraries of nicotinamide derivatives.[20][25]

Principle: An activated nicotinic acid derivative is reacted with a substituted aniline in an amide bond-forming reaction.

Step-by-Step Methodology:

-

Activation of Nicotinic Acid (1.0 eq): Dissolve nicotinic acid in a suitable aprotic solvent (e.g., Dichloromethane, DMF). Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes until the acid is fully activated.

-

Coupling Reaction: To the activated acid solution, add the desired substituted aniline (1.0 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).

-

Wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).

-

Characterization & Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[25][26][27]

Preclinical Development: ADMET Profiling

Before a compound can be considered for clinical trials, it must undergo preclinical evaluation to assess its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[28][29] Early in silico prediction of these properties can save significant resources by deprioritizing compounds with likely liabilities, such as poor bioavailability or potential toxicity.[16][30] A thorough toxicological analysis is required to assess the safety profile of lead compounds.[31]

Conclusion

The is a dynamic and highly promising field in drug development. Its foundation lies in the central role of NAD+ in cellular health and disease. By systematically applying the principles of modern drug discovery—from robust HTS and rational, structure-based design to efficient synthesis and rigorous preclinical evaluation—researchers can unlock the full therapeutic potential of this versatile scaffold. The key to success is not merely following protocols, but understanding the causal links between chemical structure, biological function, and therapeutic outcome, thereby transforming a simple vitamin B3 derivative into a precision therapeutic.

References

- A High-Throughput Method for Directed Evolution of NAD(P)+-Dependent Dehydrogenases for the Reduction of Biomimetic Nicotinamide Analogues - PMC - NIH. (n.d.).

-

Nicotinamide adenine dinucleotide - Wikipedia. (n.d.). Wikipedia. [Link]

-

Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (2025). MDPI. [Link]

-

NAD+ Biosynthesis and Metabolome. (n.d.). AboutNAD. [Link]

-

Overview of NAD⁺ biosynthesis pathways. NAD⁺ is mainly synthesized via... (n.d.). ResearchGate. [Link]

-

The four NAD⁺ biosynthesis pathways. Diagram showing the four main... (n.d.). ResearchGate. [Link]

-

NAD-biosynthetic pathways regulate innate immunity. (n.d.). Stanford Medicine. [Link]

-

Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. (n.d.). Semantic Scholar. [Link]

-

Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. (2020). New Journal of Chemistry. [Link]

-

Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. (n.d.). MDPI. [Link]

-

Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. (n.d.). MDPI. [Link]

-

A High-Throughput Method for Directed Evolution of NAD(P)+-Dependent Dehydrogenases for the Reduction of Biomimetic Nicotinamide Analogues. (2019). ACS Catalysis. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. [Link]

-

Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship. (2013). PubMed. [Link]

-